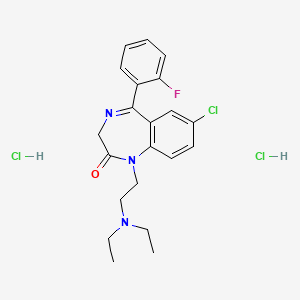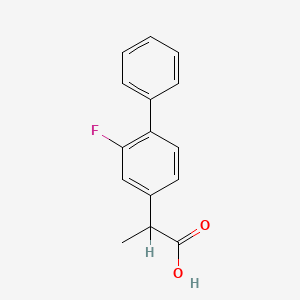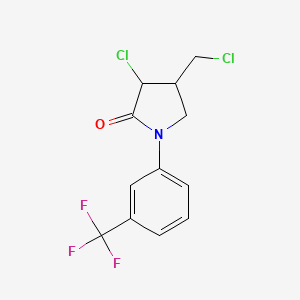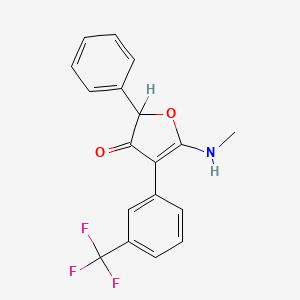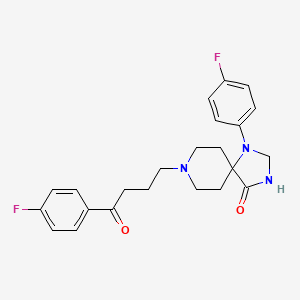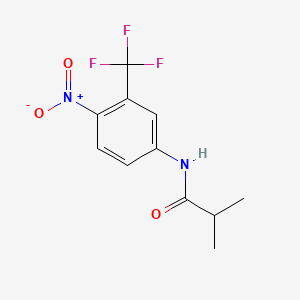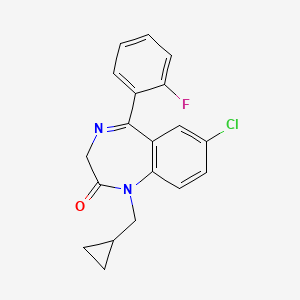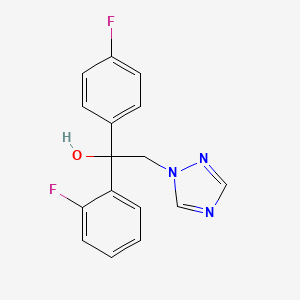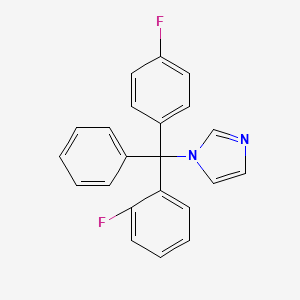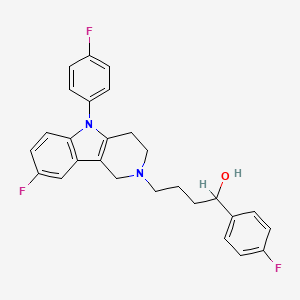
Fosaprepitant
Vue d'ensemble
Description
Fosaprepitant Diméglumine: est un promédicament administré par voie intraveineuse de l'aprépitant, utilisé comme antiémétique pour prévenir la nausée et les vomissements associés à la chimiothérapie . Il est rapidement converti en aprepitant dans l'organisme, qui agit comme un antagoniste des récepteurs de la substance P/neurokinine 1 (NK1) . Ce composé est particulièrement efficace pour prévenir les phases aiguës et retardées des nausées et des vomissements induits par la chimiothérapie .
Applications De Recherche Scientifique
Chemistry: In chemistry, fosaprepitant dimeglumine is studied for its unique prodrug properties and its ability to convert into an active form under specific conditions .
Biology: In biological research, this compound is used to understand the mechanisms of nausea and vomiting at the molecular level .
Medicine: Medically, this compound dimeglumine is widely used in combination with other antiemetic agents to prevent chemotherapy-induced nausea and vomiting . It is particularly effective in patients undergoing highly emetogenic chemotherapy .
Industry: In the pharmaceutical industry, this compound dimeglumine is produced and marketed under various brand names for its antiemetic properties .
Mécanisme D'action
Target of Action
Fosaprepitant primarily targets the Substance P/Neurokinin 1 (NK1) receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .
Mode of Action
This compound is a prodrug of Aprepitant and acts as an antagonist of the Substance P/Neurokinin 1 (NK1) receptors . Upon biological activation, it blocks the signals given off by NK1 receptors, thereby reducing the likelihood of vomiting in patients undergoing chemotherapy .
Biochemical Pathways
The active form of this compound, Aprepitant, has been shown to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . It crosses the blood-brain barrier and occupies brain NK1 receptors , affecting the biochemical pathways involved in the vomiting reflex.
Pharmacokinetics
This compound is rapidly converted to Aprepitant within 30 minutes after the end of infusion . The distribution volume of Aprepitant is approximately 70 L, indicating that it crosses the blood-brain barrier . It is metabolized in the liver via CYP3A4 (major), CYP1A2, and CYP2C19 (minor) enzymes, forming 7 weakly-active metabolites . The drug is excreted in urine (57%) and feces (45%) . The elimination half-life of Aprepitant is about 9 to 13 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of acute and delayed nausea and vomiting associated with chemotherapy . It has also been found to exhibit superior toxicity towards A549/DDP cells that overexpress GSTP1 compared with the A549 cell line , indicating potential anticancer effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the mixtures of this compound 150 mg in 50, 100, and 250 mL of 0.9 g/dl NaCl are physico-chemically stable for 7 days at room temperature (27.0 ± 0.9°C) and refrigerated (4.9 ± 1.5°C); and exposed to ambient light, 15 days at room temperature and refrigerated and protected from light . This information is crucial for the proper storage and administration of the drug.
Safety and Hazards
Fosaprepitant may cause tissue damage if the drug leaks from the vein. It may also cause signs of an allergic reaction, signs of a urinary tract infection (UTI), flushing, dizziness or passing out, fast or abnormal heartbeat, a burning, numbness, or tingling feeling that is not normal . It is also recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .
Orientations Futures
Fosaprepitant and aprepitant are recommended in guidelines for preventing chemotherapy-induced nausea and vomiting due to moderately and highly emetogenic chemotherapy. This compound is bioequivalent to aprepitant, and could offer potential benefits for patients who may be unable to tolerate oral administration of antiemetics during an episode of nausea or vomiting .
Analyse Biochimique
Biochemical Properties
Fosaprepitant plays a crucial role in biochemical reactions by acting as a substance P/neurokinin 1 (NK1) receptor antagonist. Once converted to Aprepitant, it interacts with NK1 receptors in the brain, inhibiting the binding of substance P, a neuropeptide associated with emesis (vomiting). This interaction helps prevent chemotherapy-induced nausea and vomiting . Additionally, this compound has been identified as a potential inhibitor of Glutathione S-transferase P1 (GSTP1), an enzyme involved in cancer cell survival and resistance to therapeutic agents .
Cellular Effects
This compound influences various cellular processes, particularly in the context of chemotherapy-induced nausea and vomiting. By blocking NK1 receptors, it disrupts cell signaling pathways associated with emesis. This action helps maintain cellular function and prevents the adverse effects of chemotherapy on cells . Furthermore, this compound has shown potential in inducing apoptosis (programmed cell death) in cancer cells, particularly those overexpressing GSTP1 .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Aprepitant, which then acts as a selective high-affinity antagonist of NK1 receptors. This binding inhibits the action of substance P, preventing the transmission of emetic signals to the brain . Additionally, this compound’s inhibition of GSTP1 involves binding interactions that disrupt the enzyme’s function, leading to increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly converted to Aprepitant, which has a half-life of approximately 9 to 13 hours . Studies have shown that this compound remains stable and effective in preventing nausea and vomiting over extended periods, with no significant degradation observed . Long-term effects on cellular function include sustained inhibition of emetic pathways and potential enhancement of chemotherapy efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively prevents chemotherapy-induced nausea and vomiting without significant adverse effects . At higher doses, some toxic effects have been observed, including peripheral edema and urinary tract infections . The threshold for these adverse effects is generally higher than the therapeutic dose, indicating a relatively wide safety margin .
Metabolic Pathways
This compound is metabolized primarily by the enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19 . Once metabolized, it is converted to Aprepitant, which undergoes further metabolism to produce several inactive metabolites. These metabolic pathways ensure the drug’s efficacy and clearance from the body .
Transport and Distribution
This compound is rapidly distributed throughout the body after intravenous administration. It crosses the blood-brain barrier, allowing it to exert its effects on central NK1 receptors . The drug is also highly bound to plasma proteins, which facilitates its transport and distribution within tissues .
Subcellular Localization
Once inside the cells, this compound (as Aprepitant) localizes primarily in the brain, where it binds to NK1 receptors . This subcellular localization is crucial for its antiemetic effects, as it directly inhibits the emetic signaling pathways. Additionally, its interaction with GSTP1 suggests potential localization within cancer cells, where it can induce apoptosis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le fosaprepitant diméglumine est synthétisé à partir de l'aprépitant par un processus de phosphorylation en milieu alcalin pour obtenir un intermédiaire ester dibenzylique . Cet intermédiaire est ensuite hydrolysé pour produire du this compound, qui est ensuite mis en réaction avec la N-méthyl-D-glucosamine pour former le this compound diméglumine .
Méthodes de production industrielle: La production industrielle du this compound diméglumine implique la reconstitution du composé avec 5 mL de chlorure de sodium à 0,9 % et l'ajout à un sac de perfusion contenant 145 mL de chlorure de sodium à 0,9 % pour une concentration finale de 1 mg/mL . Cette méthode garantit la stabilité et la solubilité du composé pour l'administration intraveineuse.
Analyse Des Réactions Chimiques
Types de réactions: Le fosaprepitant diméglumine subit une hydrolyse pour se convertir en sa forme active, l'aprépitant . Cette conversion est cruciale pour ses effets antiémétiques.
Réactifs et conditions courants: La réaction d'hydrolyse nécessite un milieu alcalin et la présence de N-méthyl-D-glucosamine . Les conditions réactionnelles sont soigneusement contrôlées pour assurer la conversion complète de l'intermédiaire en produit final.
Principaux produits formés: Le principal produit formé à partir de l'hydrolyse du this compound diméglumine est l'aprépitant, qui est l'agent antiémétique actif .
Applications de la recherche scientifique
Chimie: En chimie, le this compound diméglumine est étudié pour ses propriétés uniques de promédicament et sa capacité à se convertir en une forme active dans des conditions spécifiques .
Biologie: En recherche biologique, ce composé est utilisé pour comprendre les mécanismes de la nausée et des vomissements au niveau moléculaire .
Médecine: Médicalement, le this compound diméglumine est largement utilisé en association avec d'autres agents antiémétiques pour prévenir les nausées et les vomissements induits par la chimiothérapie . Il est particulièrement efficace chez les patients recevant une chimiothérapie fortement émétogène .
Industrie: Dans l'industrie pharmaceutique, le this compound diméglumine est produit et commercialisé sous diverses marques pour ses propriétés antiémétiques .
Mécanisme d'action
Le this compound diméglumine est un promédicament de l'aprépitant, qui agit comme un antagoniste des récepteurs de la substance P/neurokinine 1 (NK1) . Après administration, il est rapidement converti en aprepitant, qui bloque l'action de la substance P dans le cerveau, empêchant ainsi la nausée et les vomissements . L'aprépitant a peu ou pas d'affinité pour les récepteurs de la sérotonine, de la dopamine et des corticostéroïdes, ce qui en fait un agent antiémétique unique .
Comparaison Avec Des Composés Similaires
Composés similaires:
Aprepitant: La forme active du fosaprepitant diméglumine, utilisée à des fins antiémétiques identiques.
Netupitant: Souvent combiné au palonosétron pour ses effets antiémétiques.
Unicité: Le this compound diméglumine est unique car il s'agit d'un promédicament administré par voie intraveineuse qui est rapidement converti en sa forme active, l'aprépitant . Cela permet une administration plus contrôlée et plus efficace de l'agent antiémétique par rapport à l'administration orale .
Propriétés
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDROPHSZEBKC-OITMNORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7N4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021651 | |
| Record name | Fosaprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fosaprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. In summary, the active form of fosaprepitant is as an NK1 antagonist which is because it blocks signals given off by NK1 receptors. This therefore decreases the likelihood of vomiting in patients experiencing. | |
| Record name | Fosaprepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06717 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
172673-20-0 | |
| Record name | Fosaprepitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosaprepitant [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosaprepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06717 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosaprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSAPREPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fosaprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of fosaprepitant?
A1: this compound is a prodrug of aprepitant. It is rapidly converted to aprepitant in the body. Aprepitant selectively antagonizes human substance P/neurokinin 1 (NK1) receptors. []
Q2: What are the downstream effects of this compound binding to its target?
A2: By blocking NK1 receptors, aprepitant (and consequently, this compound) prevents the binding of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals in the brain. This mechanism makes this compound effective in preventing chemotherapy-induced nausea and vomiting (CINV). [, ]
Q3: What is the molecular formula and weight of this compound dimeglumine?
A3: The molecular formula of this compound dimeglumine is C23H22F7N4O6P · 2(C7H17NO5) and its molecular weight is 1004.83 g/mol. []
Q4: What is the stability of this compound dimeglumine in various intravenous solutions?
A4: Studies have shown that mixtures of this compound dimeglumine 150mg in 50, 100, and 250 mL of 0.9% sodium chloride are physically and chemically stable for 7 days at both room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C) when exposed to ambient light. Furthermore, stability extends to 15 days at these temperatures when shielded from light. When reconstituted and stored under refrigeration while exposed to light, stability is maintained for 12 days. []
Q5: How is this compound metabolized in the body?
A5: Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases, mainly in blood. Aprepitant then undergoes extensive metabolism, primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. [, ]
Q6: What is the elimination half-life of aprepitant, the active metabolite of this compound?
A6: The elimination half-life of aprepitant ranges from approximately 9 to 13 hours. This relatively long half-life allows for once-daily dosing of aprepitant and contributes to its effectiveness in controlling delayed CINV. []
Q7: Has the efficacy of this compound in preventing CINV been demonstrated in clinical trials?
A7: Yes, multiple phase III clinical trials have demonstrated the efficacy of a single-dose this compound regimen in preventing both acute and delayed CINV in patients receiving highly emetogenic chemotherapy, including high-dose cisplatin. These trials showed that this compound 150mg IV was either noninferior to the conventional 3-day aprepitant regimen or significantly superior to placebo. [, , , , ]
Q8: Are there studies evaluating this compound use in pediatric populations?
A8: Yes, while data on this compound use in pediatric patients is relatively limited compared to adults, studies have investigated its safety and efficacy in this population. Retrospective analyses and clinical trials suggest that this compound, in combination with other antiemetics, can be a safe and effective option for preventing CINV in children and adolescents undergoing chemotherapy. [, , , , , ]
Q9: Does this compound interact with drug-metabolizing enzymes?
A9: Yes, this compound is a weak inhibitor of CYP3A4, a major drug-metabolizing enzyme. This inhibition can lead to increased plasma concentrations of co-administered drugs that are also metabolized by CYP3A4, potentially increasing the risk of adverse events. [, ]
Q10: Are there dosage adjustments recommended for drugs co-administered with this compound?
A10: Yes, dosage adjustments may be necessary for certain drugs co-administered with this compound due to its CYP3A4 inhibitory effects. For example, when co-administered with intravenous this compound 150mg on day 1, oral dexamethasone doses on days 1 and 2 should be reduced by approximately 50%. []
Q11: What is the commercially available formulation of this compound?
A11: this compound dimeglumine is commercially available as a lyophilized powder in single-dose vials for intravenous administration. Each vial contains this compound dimeglumine equivalent to 150mg of this compound. []
Q12: How is the this compound solution prepared for intravenous administration?
A12: To prepare the this compound solution, the contents of the vial are first reconstituted with a specified volume of diluent. This initial reconstitution is followed by further dilution with compatible intravenous solutions, such as 0.9% sodium chloride, to achieve the desired concentration for infusion. []
Q13: What are the common adverse effects associated with this compound administration?
A13: While generally well-tolerated, this compound can cause infusion-site reactions, such as pain, erythema, swelling, and delayed drip infusion, particularly when administered through a peripheral vein. [, ]
Q14: Are there specific risk factors that may predispose patients to this compound-associated hypersensitivity reactions?
A14: Although the incidence of hypersensitivity reactions to this compound is low (<1%), it is crucial to be aware of potential risk factors. While specific risk factors are not fully elucidated due to the low occurrence, proper documentation, and patient-specific precautions are essential for early identification and management of any hypersensitivity reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


